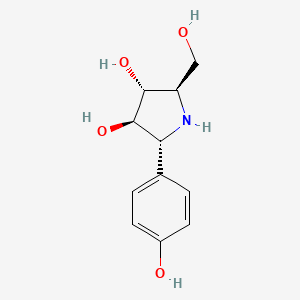

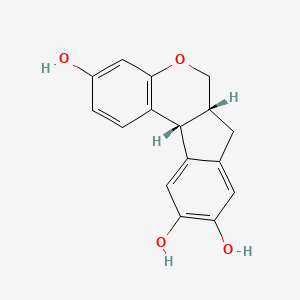

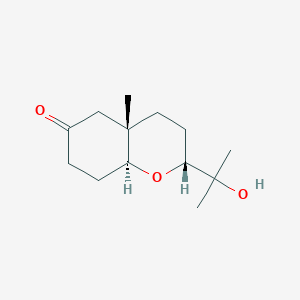

![molecular formula C41H28O27 B1254979 2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)

2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid is a natural product found in Pleroma urvilleanum, Euphorbia makinoi, and other organisms with data available.

Scientific Research Applications

Synthesis and Stereochemistry

- The synthesis and stereochemistry of similar complex compounds have been explored. For instance, research on the synthesis of inhibitors for GABA uptake involved creating compounds with specific stereochemical configurations, such as 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and its analogs (Falch et al., 1999). The enantiomers of these compounds were obtained with high enantiomeric purities, demonstrating the significance of stereochemistry in the synthesis of complex organic compounds.

Antioxidant and Anti-radical Activity

- Phenolic acids, including 3,4,5-trihydroxybenzoic acid (a component of the compound ), have been studied for their antioxidant and anti-radical activities. These studies found that compounds with multiple hydroxyl groups bonded to an aromatic ring, particularly in ortho positions, exhibited strong antioxidant and anti-radical activity (Sroka & Cisowski, 2003).

Therapeutic Potential

- Research has shown that gallic acid (3,4,5-trihydroxybenzoic acid), a related compound, has therapeutic effects in the management of oxidative stress implicated in various diseases. Its derivatives have demonstrated significant antioxidant activity, suggesting potential medical applications (Oladimeji et al., 2020).

Electrochemical Applications

- Dihydroxybenzoic acid, which shares structural similarities with the compound , has been used in electrochemical studies for wastewater treatment. Such studies explore the degradation of pollutants and demonstrate the potential application of these compounds in environmental remediation (Leite et al., 2003).

Anti-Plasmodial Activity

- Compounds structurally related to the one have been isolated from natural sources and tested for biological activity, such as anti-plasmodial properties. This indicates the potential application of such complex compounds in developing new therapeutics (Lenta et al., 2015).

Antiviral Properties

- Gallic acid and related compounds have exhibited trypanocidal activity against various forms of Trypanosoma, suggesting the potential of such compounds in antiviral research and therapy (Koide et al., 1998).

properties

Molecular Formula |

C41H28O27 |

|---|---|

Molecular Weight |

952.6 g/mol |

IUPAC Name |

2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid |

InChI |

InChI=1S/C41H28O27/c42-12-1-7-20(29(53)24(12)48)21-10(5-16(26(50)30(21)54)64-32-11(36(56)57)4-15(45)25(49)31(32)55)37(58)63-6-17-33(66-38(7)59)34-35(41(62)65-17)68-40(61)9-3-14(44)23(47)28(52)19(9)18-8(39(60)67-34)2-13(43)22(46)27(18)51/h1-5,17,33-35,41-55,62H,6H2,(H,56,57)/t17-,33-,34+,35-,41?/m1/s1 |

InChI Key |

KBZKILXBWBDWAU-MDOPOXHGSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H](C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |

SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |

synonyms |

ellagitannin praecoxin A precoxin A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

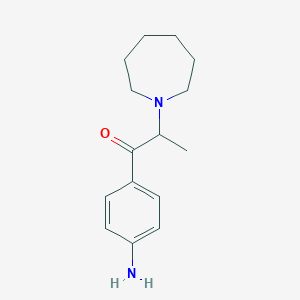

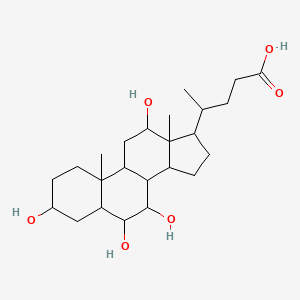

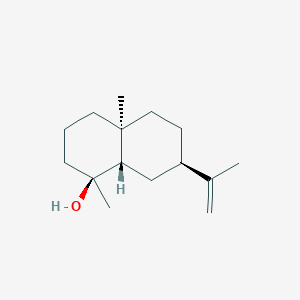

![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)

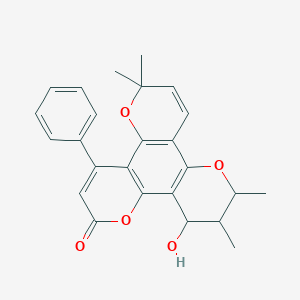

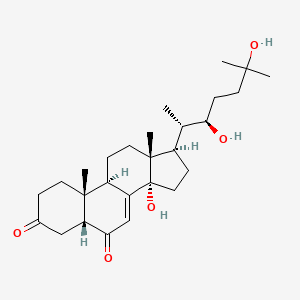

![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)

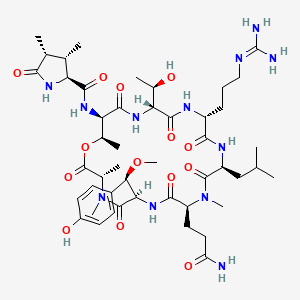

![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)